N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15274667
Molecular Formula: C18H10F2N4O2S
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H10F2N4O2S |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C18H10F2N4O2S/c19-10-1-4-12(5-2-10)24-8-7-14(25)16(23-24)17(26)22-18-21-13-6-3-11(20)9-15(13)27-18/h1-9H,(H,21,22,26) |
| Standard InChI Key | SRLLLDGZGQUARC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)F |
Introduction
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that integrates multiple functional groups and heterocyclic structures, making it a subject of interest in medicinal chemistry. This compound belongs to the class of dihydropyridazine derivatives, which are known for their diverse biological activities. The presence of a benzothiazole moiety and fluorinated substituents enhances its potential biological activity and pharmacokinetic properties.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several steps, requiring careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Common reagents for these transformations include those typical of amide and carbonyl functionalities. The compound can participate in various chemical reactions, and the specific conditions must be tailored to achieve desired product selectivity.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, including other dihydropyridazine derivatives and benzothiazole-based compounds. These compounds often exhibit antimicrobial and anticancer activities, highlighting the potential of this class of compounds in drug development.
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide | Benzothiazole and dihydropyridazine | Potential therapeutic applications in medicinal chemistry |
| N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide | Benzothiazole and dihydropyridazine | Antimicrobial and potential anticancer activities |
| 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine | Bromine substituent on benzothiazole | Different reactivity profile |
Future Research Directions
Further studies are necessary to fully understand the biological activity and therapeutic potential of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. This includes in-depth molecular docking studies to elucidate its interaction with biological targets and in vitro assays to assess its efficacy and safety profiles. Additionally, exploring its synthesis pathways and optimizing reaction conditions could improve yield and purity, facilitating its development as a potential therapeutic agent.
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